molecular formula C21H27N5O B5529827 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5529827
M. Wt: 365.5 g/mol
InChI Key: NAYMAHRIHZBVRZ-UHFFFAOYSA-N
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Description

"4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" is a compound likely of interest in the field of medicinal chemistry due to its structural elements, which include a pyrimidine ring, a piperazine moiety, and a pyrrolidinyl group. These components are often found in molecules with significant biological activities, making the study of such compounds crucial for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of complex molecules containing pyrimidine, piperazine, and pyrrolidinyl groups often involves multi-step reactions, starting from simpler precursors. An efficient procedure reported involves the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) as a key intermediate (Mekky et al., 2021). This approach highlights the potential methodologies that could be adapted for the synthesis of our compound of interest, focusing on the formation of the pyrimidine core and subsequent functionalization with piperazine and pyrrolidinyl groups.

Molecular Structure Analysis

The crystal and molecular structure analysis of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals insights into the conformational preferences and molecular geometry of similar molecular frameworks (Karczmarzyk & Malinka, 2004). These analyses are crucial for understanding the three-dimensional arrangement of atoms in our compound, which impacts its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical behavior of compounds containing pyrimidine, piperazine, and pyrrolidinyl groups is influenced by their functional groups. Pyrimidines are known to participate in nucleophilic substitution reactions, while piperazine can engage in reactions typical for secondary amines, such as acylation and alkylation. Pyrrolidinyl groups, being part of cyclic amines, contribute to the compound's basicity and can also undergo similar reactions.

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, boiling points, and solubility, are determined by their molecular structure. The presence of heteroatoms (N, O) and functional groups (e.g., amides, ethers) within the molecule can significantly influence its polarity, hydrogen bonding capacity, and overall physical properties.

Chemical Properties Analysis

The chemical properties of "4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" would be influenced by the presence of its functional groups. For example, the pyrimidine and piperazine rings may offer sites for further functionalization through electrophilic substitution reactions. Additionally, the basic nature of the piperazine and pyrrolidinyl groups could make the molecule a candidate for forming salts with acids, thereby affecting its solubility and pharmacokinetic profile.

For further research and exploration into the synthesis, structural analysis, and properties of compounds similar to "4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine", the following references are invaluable sources of scientific information:

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-16-5-6-18(17(2)15-16)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMAHRIHZBVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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